molecular formula C11H18O2 B14708347 3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 20618-41-1

3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B14708347
CAS No.: 20618-41-1
M. Wt: 182.26 g/mol
InChI Key: YWQRRMNZXWQQJU-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[221]heptan-2-one is a bicyclic monoterpenoid compound It is characterized by its unique bicyclo[221]heptane structure, which includes a hydroxymethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can be achieved through several methods. One common approach involves the treatment of isocamphanone with paraformaldehyde in the presence of an alkali in dimethylformamide (DMF). This reaction yields the desired product with high selectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(13)7(8)6-12/h7-8,12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQRRMNZXWQQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2CO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297352
Record name 3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20618-41-1
Record name NSC115677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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